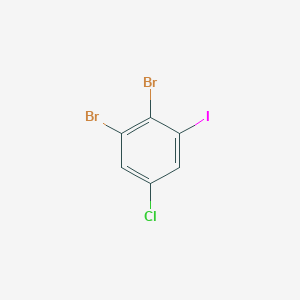
1,2-Dibromo-5-chloro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-5-chloro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2ClI It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-chloro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of 1,3-dibromo-5-iodobenzene as a starting material. The synthesis typically involves:
Step 1: Halogenation of benzene to introduce bromine and iodine atoms.
Step 2: Chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of halogenating agents such as bromine, iodine, and chlorine.
- Catalysts to facilitate the reaction.
- Temperature and pressure control to optimize the reaction conditions.
化学反応の分析
Types of Reactions: 1,2-Dibromo-5-chloro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,2-Dibromo-5-chloro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.
作用機序
The mechanism by which 1,2-dibromo-5-chloro-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: It can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
類似化合物との比較
1,2-Dibromo-5-chloro-3-iodobenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-iodobenzene: Similar structure but lacks the chlorine atom.
1,2-Dibromo-3-chloropropane: Contains a propane backbone instead of a benzene ring.
1-Chloro-3,5-dibromo-2-iodobenzene: Similar structure but with different positions of the halogen atoms.
Uniqueness: The unique combination of bromine, chlorine, and iodine atoms in this compound provides distinct reactivity and properties compared to other halogenated benzene derivatives. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H2Br2ClI |
|---|---|
分子量 |
396.24 g/mol |
IUPAC名 |
1,2-dibromo-5-chloro-3-iodobenzene |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
InChIキー |
KCUWVIFCTYMEJU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)Br)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



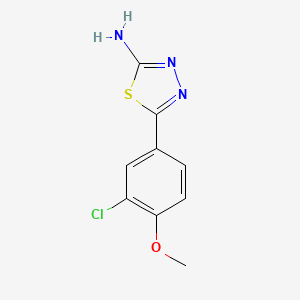
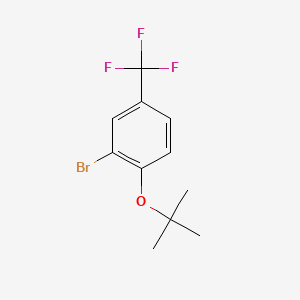
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
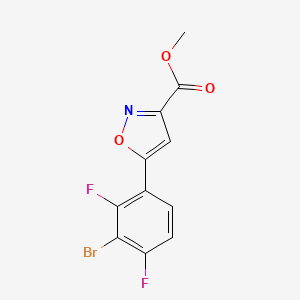
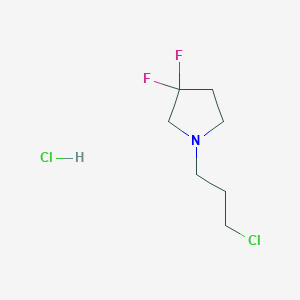
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
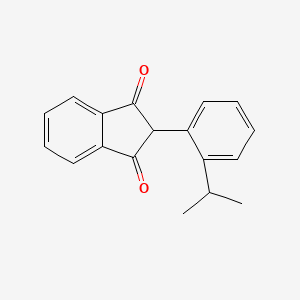

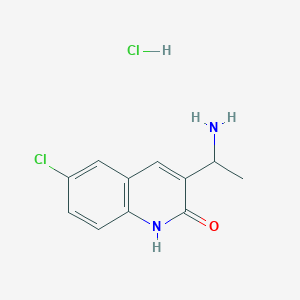
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
